N-[2,5-bis(trifluoromethyl)phenyl]-11a-methyl-7-oxo-2,3,3a,6,10,11-hexahydro-1H-indeno[5,4-f]quinoline-1-carboxamide
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Overview
Description
Desmethyl-6,8,10-triene Dutasteride is a synthetic compound with the molecular formula C26H22F6N2O2 and a molecular weight of 508.46 g/mol . It is an analog of the medication dutasteride and has been shown to possess potent anticancer properties . This compound is known for its ability to inhibit specific kinases involved in cancer cell growth and survival, making it a valuable subject of scientific research .
Preparation Methods
The synthesis of Desmethyl-6,8,10-triene Dutasteride involves several steps. One common synthetic route includes the reaction of a precursor compound with trifluoromethylphenyl groups under specific conditions to form the desired product . The reaction conditions typically involve the use of solvents such as DMSO or methanol and may require elevated temperatures and specific catalysts to achieve the desired yield
Chemical Reactions Analysis
Desmethyl-6,8,10-triene Dutasteride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of reduced analogs .
Scientific Research Applications
Desmethyl-6,8,10-triene Dutasteride has a wide range of scientific research applications. In chemistry, it is used as a reference material for analytical method development and validation . In biology and medicine, its potent anticancer properties make it a valuable compound for studying cancer cell growth and survival . It has been shown to induce apoptosis in tumor cells of both human and Chinese origin, highlighting its potential as a therapeutic agent . Additionally, this compound is used in the development of new drugs and treatments for various diseases .
Mechanism of Action
The mechanism of action of Desmethyl-6,8,10-triene Dutasteride involves the inhibition of specific kinases that are crucial for cancer cell growth and survival . By blocking these kinases, the compound induces apoptosis in tumor cells, effectively reducing their proliferation . The molecular targets and pathways involved in this process are still under investigation, but it is believed that the compound interferes with key signaling pathways that regulate cell growth and survival .
Comparison with Similar Compounds
Desmethyl-6,8,10-triene Dutasteride is similar to other compounds such as dutasteride and finasteride, which are also known for their inhibitory effects on specific enzymes . Desmethyl-6,8,10-triene Dutasteride is unique in its potent anticancer properties and its ability to induce apoptosis in tumor cells . Other similar compounds include various analogs of dutasteride that have been modified to enhance their therapeutic effects .
Properties
IUPAC Name |
N-[2,5-bis(trifluoromethyl)phenyl]-11a-methyl-7-oxo-2,3,3a,6,10,11-hexahydro-1H-indeno[5,4-f]quinoline-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22F6N2O2/c1-24-11-10-14-15(3-8-20-16(14)4-9-22(35)33-20)17(24)6-7-19(24)23(36)34-21-12-13(25(27,28)29)2-5-18(21)26(30,31)32/h2-5,8-9,12,17,19H,6-7,10-11H2,1H3,(H,33,35)(H,34,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHPTTDPVCTXML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3=C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)C=CC5=C3C=CC(=O)N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22F6N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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